2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is an organic compound with a complex structure that includes a benzofuran core, a benzyloxy group, and a methoxyethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl bromide and a base to facilitate the substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-methoxyethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyloxy and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
The presence of both the benzyloxy and methoxyethyl groups in this compound distinguishes it from other similar compounds
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-14-19(20(21)23-11-10-22-2)17-12-16(8-9-18(17)25-14)24-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBFUOFDQKCREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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